molecular formula C10H9ClN2O2 B13673697 Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13673697
M. Wt: 224.64 g/mol
InChI Key: ZBSYZJPNOXXTME-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a substituted benzimidazole derivative characterized by a chloro group at position 6, a methyl group at position 2, and a methyl ester at position 4. The 2-methyl substituent enhances steric bulk and may improve metabolic stability, while the 6-chloro group contributes to electronic modulation.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 6-chloro-2-methyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13)

InChI Key

ZBSYZJPNOXXTME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with methyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired benzoimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from patents, product listings, and chemical databases:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences/Effects
Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate (Target) Not provided C₁₀H₉ClN₂O₂ (inferred) ~225.2 (inferred) 6-Cl, 2-Me, 4-COOCH₃ Reference compound; methyl ester and 2-Me enhance lipophilicity and stability .
Methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate Not provided C₉H₇ClN₂O₂ 211.2 6-Cl, 4-COOCH₃ Lacks 2-Me; reduced steric bulk and potential metabolic lability .
Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate 2117385-24-5 C₁₁H₁₁ClN₂O₂ 238.67 6-Cl, 2-Me, 4-COOCH₂CH₃ Ethyl ester increases lipophilicity and may slow hydrolysis compared to methyl ester .
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate 1388041-76-6 C₉H₇ClN₂O₃ 226.61 6-Cl, 2-Oxo, 4-COOCH₃ Oxo group introduces hydrogen-bonding capacity; dihydro structure reduces aromaticity .
Methyl 6-iodo-2-methyl-1H-benzo[d]imidazole-4-carboxylate 2597936-53-1 C₁₀H₉IN₂O₂ 316.1 6-I, 2-Me, 4-COOCH₃ Iodo substituent increases steric bulk and polarizability, altering reactivity and binding properties .
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate 606144-02-9 C₁₆H₁₂BrClFN₃O₂ 412.64 4-F, 5-(4-Br-2-Cl-C₆H₃NH), 6-COOCH₃, 1-Me Multisubstituted derivative with halogen-rich groups; likely tailored for high-affinity biological interactions .
Methyl 1H-benzo[d]imidazole-4-carboxylate 37619-25-3 C₈H₆N₂O₂ 162.15 4-COOCH₃ Simplest analog; minimal steric hindrance for studying substituent effects .

Key Structural and Functional Insights

Effect of Ester Group (Methyl vs. Ethyl):

  • The ethyl ester in Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate (MW 238.67) increases molecular weight by ~14 Da compared to the inferred methyl ester target compound. This modification may enhance membrane permeability in drug design due to higher lipophilicity .

The methyl group likely improves metabolic stability by hindering enzymatic degradation at the 2-position .

Impact of Halogen Substitution (Cl vs.

Hydrogen-Bonding Potential of Oxo Group: The 2-oxo group in Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (MW 226.61) creates a hydrogen-bond acceptor, influencing crystallinity and intermolecular interactions, as described in hydrogen-bonding studies .

Complex Halogenated Derivatives: Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (MW 412.64) exemplifies a pharmacologically oriented analog, where multiple halogens and an amino group optimize interactions with hydrophobic protein pockets .

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